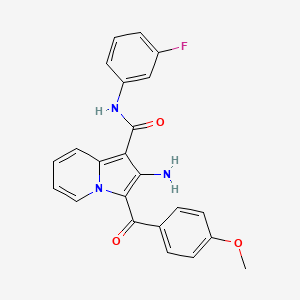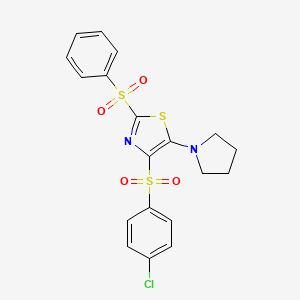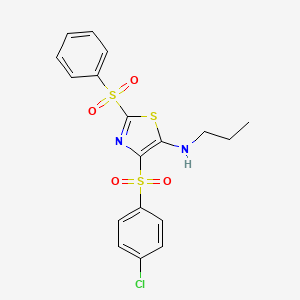![molecular formula C19H17N3O4 B6523486 5-(morpholin-4-yl)-2-[5-(phenoxymethyl)furan-2-yl]-1,3-oxazole-4-carbonitrile CAS No. 931967-87-2](/img/structure/B6523486.png)
5-(morpholin-4-yl)-2-[5-(phenoxymethyl)furan-2-yl]-1,3-oxazole-4-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(Morpholin-4-yl)-2-[5-(phenoxymethyl)furan-2-yl]-1,3-oxazole-4-carbonitrile, or 5-MFC, is a small molecule compound that has been studied for its potential applications in scientific research. It has been used in a variety of laboratory experiments for its unique properties and wide range of potential applications. 5-MFC is a useful tool for researchers as it can be used to study a variety of biochemical and physiological processes.
Scientific Research Applications
5-MFC has been used in a variety of scientific research applications, including the study of cell signaling pathways and the identification of novel drug targets. It has also been used to study the mechanism of action of various drugs, as well as to study the effects of drugs on cell physiology. In addition, 5-MFC has been used to study the metabolism of drugs, as well as the pharmacokinetics and pharmacodynamics of drugs.
Mechanism of Action
5-MFC has been found to interact with various proteins and enzymes, including protein kinases, phosphatases, and G-protein coupled receptors. It has also been found to interact with various small molecules, including nucleic acids, hormones, and other xenobiotics. The exact mechanism of action of 5-MFC is not yet fully understood, however, it is believed to act as a modulator of cellular signaling pathways.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-MFC have been studied in a variety of experimental models. It has been found to modulate the activity of various proteins and enzymes, as well as to modulate the activity of various small molecules. In addition, 5-MFC has been found to modulate the expression of various genes, as well as to modulate the activity of various signaling pathways.
Advantages and Limitations for Lab Experiments
The advantages of using 5-MFC in laboratory experiments include its low cost, its stability, and its ability to modulate a variety of cellular processes. The limitations of using 5-MFC in laboratory experiments include its potential toxicity, its limited availability, and its potential to interfere with other cellular processes.
Future Directions
The potential future applications of 5-MFC include its use as a tool for drug discovery and development, as well as its use as a tool for studying the mechanism of action of various drugs. In addition, 5-MFC could be used to study the effects of various drugs on cell physiology, as well as to study the metabolism of drugs. Finally, 5-MFC could be used to study the pharmacokinetics and pharmacodynamics of various drugs.
Synthesis Methods
5-MFC can be synthesized from a variety of starting materials, such as morpholine, phenoxyacetic acid, and furan-2-carboxylic acid. The synthesis involves a multi-step process, beginning with the formation of the morpholine and phenoxyacetic acid precursors. The morpholine and phenoxyacetic acid are then reacted with furan-2-carboxylic acid to form the desired 5-MFC.
properties
IUPAC Name |
5-morpholin-4-yl-2-[5-(phenoxymethyl)furan-2-yl]-1,3-oxazole-4-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O4/c20-12-16-19(22-8-10-23-11-9-22)26-18(21-16)17-7-6-15(25-17)13-24-14-4-2-1-3-5-14/h1-7H,8-11,13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPTCICIUULEIOE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=C(N=C(O2)C3=CC=C(O3)COC4=CC=CC=C4)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Morpholin-4-yl)-2-[5-(phenoxymethyl)furan-2-yl]-1,3-oxazole-4-carbonitrile | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3,4-difluoro-N-({imidazo[2,1-b][1,3]thiazol-6-yl}methyl)benzamide](/img/structure/B6523403.png)
![N-({imidazo[2,1-b][1,3]thiazol-6-yl}methyl)-2,4,5-trimethylbenzene-1-sulfonamide](/img/structure/B6523407.png)
![4-butoxy-N-({imidazo[2,1-b][1,3]thiazol-6-yl}methyl)benzene-1-sulfonamide](/img/structure/B6523424.png)
![4-ethoxy-N-({imidazo[2,1-b][1,3]thiazol-6-yl}methyl)benzene-1-sulfonamide](/img/structure/B6523430.png)
![3-(4-methoxybenzoyl)-1-[4-(2-methoxyphenyl)-1,3-thiazol-2-yl]indolizin-2-amine](/img/structure/B6523437.png)

![2-(benzenesulfonyl)-4-(4-methylbenzenesulfonyl)-N-[(oxolan-2-yl)methyl]-1,3-thiazol-5-amine](/img/structure/B6523457.png)


![1-[2-(4-phenylpiperazin-1-yl)ethyl]-3-[2-(trifluoromethyl)phenyl]urea](/img/structure/B6523475.png)
![5-{[(4-methylphenyl)methyl]amino}-2-[5-(phenoxymethyl)furan-2-yl]-1,3-oxazole-4-carbonitrile](/img/structure/B6523487.png)
![5-{[3-(1H-imidazol-1-yl)propyl]amino}-2-[5-(phenoxymethyl)furan-2-yl]-1,3-oxazole-4-carbonitrile](/img/structure/B6523491.png)
![5-[(4-ethoxyphenyl)amino]-2-[5-(phenoxymethyl)furan-2-yl]-1,3-oxazole-4-carbonitrile](/img/structure/B6523495.png)
![5-(azepan-1-yl)-2-[5-(phenoxymethyl)furan-2-yl]-1,3-oxazole-4-carbonitrile](/img/structure/B6523496.png)